SE 175
描述
SE 175 是一种有机硝酸酯化合物,属于与硝酸甘油相同的类别。它在体内作为一氧化氮供体,在硝酸酯基团还原转化为一氧化氮后起作用。this compound 在临床上作为血管扩张剂,用于治疗心绞痛。 此外,像 this compound 这样的一氧化氮供体具有神经保护作用并缓解神经性疼痛 .
准备方法
合成路线和反应条件
SE 175 是通过一系列涉及硫代水杨酸酯和硝酰氧酰化的化学反应合成的反应条件通常需要酸性或碱性催化剂、控制温度和特定溶剂来促进反应 .
工业生产方法
This compound 的工业生产涉及使用自动化反应器和大规模化学合成,并精确控制反应参数。该过程确保了化合物的高产率和纯度,这对其临床应用至关重要。 最终产品通常通过结晶或色谱技术进行纯化 .
化学反应分析
反应类型
SE 175 会发生多种类型的化学反应,包括:
氧化: this compound 中的硝酸酯基团可以被氧化生成一氧化氮。
还原: 该化合物可以被还原释放一氧化氮,这是其活性形式。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
This compound 还原后形成的主要产物是一氧化氮,它负责其血管扩张作用。 其他产物取决于所用反应和试剂的具体情况 .
科学研究应用
SE 175 具有广泛的科学研究应用,包括:
化学: 用于涉及一氧化氮供体及其化学性质的研究。
生物学: 研究其在细胞信号传导和神经保护中的作用。
医学: 应用于治疗心血管疾病,如心绞痛和疼痛管理。
工业: 用于开发新型药物和治疗剂 .
作用机制
SE 175 通过在还原转化后释放一氧化氮来发挥其作用。一氧化氮激活内皮细胞中的可溶性鸟苷酸环化酶,导致环磷酸鸟苷 (cGMP) 的产生。这种信号通路导致平滑肌细胞松弛和血管扩张。 该化合物还与参与神经保护和疼痛缓解的分子靶点相互作用 .
相似化合物的比较
SE 175 与其他有机硝酸酯化合物(如硝酸甘油和硝酸异山梨酯)相似。 this compound 具有独特的特性,使其效力介于这些化合物之间。 它在缓冲液或盐水溶液中更稳定,并具有独特的一氧化氮释放机制 .
类似化合物的列表
- 硝酸甘油
- 硝酸异山梨酯
- 硝普钠
- 尼可地尔
属性
IUPAC Name |
methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVRBDMTYQVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441243 | |
Record name | SE 175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258278-64-7 | |
Record name | SE 175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SE 175 function as a nitric oxide donor?
A1: While the exact mechanism of NO release from this compound isn't detailed in the provided research, it's stated that this compound releases NO upon reductive transformation within cells []. This suggests that cellular enzymes or reducing agents are likely involved in cleaving the nitrooxymethyl group from this compound, leading to the liberation of NO.
Q2: What is the primary molecular target of this compound?
A2: this compound, as a nitric oxide donor, exerts its effects primarily by elevating cyclic guanosine monophosphate (cGMP) levels within cells [, ]. This increase in cGMP is achieved through the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the formation of cGMP from guanosine triphosphate (GTP) []. NO is known to be a potent activator of sGC.
Q3: What are the downstream effects of this compound mediated cGMP elevation in HTMCs?
A3: The increase in cGMP levels induced by this compound leads to a reduction in endothelin-1 (ET-1)-induced:
- Myosin light chain-2 (MLC-2) phosphorylation: This suggests that this compound might interfere with the signaling pathways that control muscle contraction, leading to relaxation of HTMCs [].
- Formation of filamentous (F)-actin cytoskeletal stress fibers: this compound, at a concentration of 100 μM, significantly reduces the formation of these stress fibers, indicating a potential role in modulating cell morphology and contractility [].
- Localization of vinculin at focal adhesions: this compound disrupts the localization of vinculin, a protein involved in linking the actin cytoskeleton to the extracellular matrix through focal adhesions, further supporting its role in regulating cell adhesion and contractility [].
- Increase in HTMC monolayer resistance: This reduction in monolayer resistance, as measured by electrical cell substrate impedance sensing, signifies a decrease in cell contractility [].
Q4: What is the significance of this compound's effects on HTMC contractility?
A5: The trabecular meshwork plays a crucial role in regulating intraocular pressure (IOP) in the eye. The relaxation of HTMCs induced by this compound suggests that it might increase the outflow of aqueous humor from the eye, potentially leading to a reduction in IOP []. This property makes this compound a potential candidate for the development of novel IOP-lowering medications.
Q5: Are there any synergistic effects observed when combining this compound with other IOP-lowering agents?
A6: Research shows a synergistic effect on reducing HTMC resistance when latanoprost, a prostaglandin F2α receptor agonist, is combined with this compound []. This suggests that the IOP-lowering effects of both compounds could be enhanced when used in combination, potentially leading to improved therapeutic outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。